Cyclopropyl-pyrazin-2-ylmethyl-amine

Description

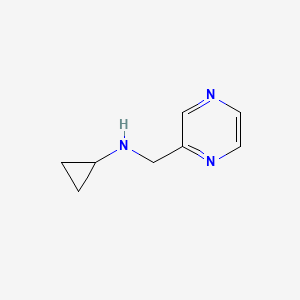

Cyclopropyl-pyrazin-2-ylmethyl-amine is a heterocyclic amine featuring a pyrazine ring substituted at the 2-position with a methylamine group bearing a cyclopropyl moiety. The molecular structure combines the electron-deficient pyrazine core with the sterically constrained cyclopropyl group, making it a unique scaffold for medicinal chemistry and agrochemical research.

Key structural attributes:

- Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, conferring polarity and hydrogen-bonding capability.

- Cyclopropylmethylamine substituent: Introduces steric hindrance and metabolic stability due to the rigid three-membered carbon ring.

Properties

IUPAC Name |

N-(pyrazin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7(1)11-6-8-5-9-3-4-10-8/h3-5,7,11H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTUGAGZKXGHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl-pyrazin-2-ylmethyl-amine can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with pyrazin-2-ylmethyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-pyrazin-2-ylmethyl-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis and Methodology

Synthesis Techniques:

Cyclopropyl-pyrazin-2-ylmethyl-amine can be synthesized through various methods, including:

- Regioselective Synthesis : Techniques such as Sonogashira cross-coupling have been employed to create derivatives from chloropyrazines .

- Chemoenzymatic Strategies : These approaches utilize biocatalysts to achieve high stereoselectivity in constructing cyclopropane-containing scaffolds, which include this compound .

Biological Applications

Mechanism of Action:

The compound interacts with specific biological targets, modulating pathways involved in cell cycle regulation and enzyme activity. Its ability to bind to receptors or enzymes can lead to significant changes in their activity, making it a valuable tool in biological research.

Case Studies:

- Cell Cycle Regulation : Research indicates that this compound can modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Studies have demonstrated its potential in inhibiting CDK activity, leading to reduced cellular proliferation in cancer models.

- Antiparasitic Activity : The compound has shown promise in treating Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated its efficacy in reducing parasitemia levels .

Medicinal Chemistry

Drug Development Potential:

this compound serves as a lead compound for developing new pharmaceuticals due to its ability to interact with various biological targets. Its structural features allow for modifications that can enhance potency and selectivity against specific diseases.

Applications in Pharmaceutical Research:

Mechanism of Action

The mechanism by which Cyclopropyl-pyrazin-2-ylmethyl-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Cyclopropyl-pyrazin-2-ylmethyl-amine with structurally related compounds:

Key Differences and Research Findings

Pyrazine derivatives exhibit stronger hydrogen-bonding interactions compared to pyridine analogs, which may enhance binding to biological targets like kinases or GPCRs .

Methoxy-substituted analogs (e.g., N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine) show increased solubility but reduced membrane permeability compared to the parent compound .

Pharmacological Implications :

- Imidazopyridine derivatives (e.g., ) demonstrate higher lipophilicity, favoring blood-brain barrier penetration, whereas pyrazine-based compounds may be more suited for peripheral targets .

- This compound’s compact structure offers advantages in fragment-based drug design, where minimal steric clash is critical .

Biological Activity

Cyclopropyl-pyrazin-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group linked to a pyrazine ring through an amine functional group. This unique structure contributes to its reactivity and interaction with various biological targets. Its molecular formula is with a molecular weight of approximately 178.20 g/mol.

Biological Activity Overview

The compound exhibits significant biological activity, particularly in modulating cellular pathways and interacting with proteins involved in cell cycle regulation. Notable activities include:

- Cell Cycle Regulation : this compound modulates cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Anti-Cancer Potential : Preliminary studies indicate that this compound may have anti-cancer properties by inhibiting tumor growth through various mechanisms.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl and pyrazine structure | Modulates CDK activity |

| N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | Pyrazolo-pyridazine structure | Similar CDK modulation |

| 7-chloro-N-cyclopropylpyrido[3,4-b]pyrazin-2-amine | Chloro substituent on pyridine | Potentially similar effects |

Case Studies and Research Findings

- Modulation of CDK Activity : Research has shown that this compound effectively inhibits specific CDK enzymes, which play a pivotal role in cell cycle regulation. This inhibition leads to reduced cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

- In vitro Studies : In laboratory settings, this compound demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound's IC50 values were found to be comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

- Mechanistic Insights : Studies utilizing molecular docking and binding affinity assays revealed that this compound interacts favorably with the active sites of target proteins involved in cancer pathways. This interaction is believed to be mediated through hydrogen bonding and hydrophobic interactions, enhancing its efficacy .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic applications .

Q & A

Basic: What are the recommended synthetic strategies for Cyclopropyl-pyrazin-2-ylmethyl-amine?

Answer:

The synthesis typically involves three key steps: (1) cyclopropane ring formation via [2+1] cycloaddition using gold or copper catalysis (e.g., (JohnPhos)Au(MeCN)SbF₆), (2) coupling of the pyrazine moiety via Buchwald-Hartwig amination or nucleophilic substitution, and (3) final functionalization of the methylamine group. For cyclopropanation, protocols from cyclopropyl chromane derivatives (e.g., n-BuLi-mediated ring closure or trimethylsulfoxonium iodide alkylation) are adaptable . Optimize reaction conditions (temperature: −78°C to r.t.; solvents: THF/DCM) to minimize side products.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Use a combination of 1H/13C NMR (to confirm cyclopropane ring protons at δ 0.5–1.5 ppm and pyrazine aromatic signals) and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography is recommended for absolute configuration determination, especially if chirality is introduced during synthesis. Cross-validate with FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and pyrazine C=N vibrations (~1600 cm⁻¹) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods , nitrile gloves, and PPE. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Spills require neutralization with 10% acetic acid followed by adsorption with vermiculite .

Advanced: How can enantiomeric purity be ensured for chiral derivatives of this compound?

Answer:

Employ chiral HPLC (e.g., Chiralpak IA/IB columns) with mobile phases like hexane/isopropanol (90:10). For preparative separation, use dynamic kinetic resolution with chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts). Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) .

Advanced: What QSAR approaches are suitable for correlating structural features with biological activity?

Answer:

Use MOE software to calculate descriptors: (1) Log P (lipophilicity), (2) molar refractivity (SMR) , and (3) electronic parameters (Hammett σ). Perform multiple linear regression (MLR) or partial least squares (PLS) analysis. Validate models using leave-one-out cross-validation (LOO-CV) and external test sets. A study on pyridin-2-amine derivatives achieved r² > 0.85 using steric/electronic descriptors .

Advanced: How are optimal reaction conditions determined for cyclopropanation steps?

Answer:

Screen catalysts (e.g., CuBr, Au(I) complexes), solvents (DCM vs. THF), and temperatures (−78°C to reflux) via design of experiments (DoE) . Use GC-MS or LC-MS to track intermediate formation. For example, gold-catalyzed cyclopropanation in achieved 92% yield at −5°C with TFAA as an activating agent .

Methodological: What analytical techniques assess purity and degradation products?

Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm. LC-MS/MS identifies degradation pathways (e.g., oxidation of pyrazine to pyrazine-N-oxide). Quantify residual solvents via GC-FID per ICH Q3C guidelines. For stability studies, use accelerated conditions (40°C/75% RH) over 28 days .

Advanced: How can in vitro biological activity be systematically evaluated?

Answer:

Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase profiling). For antimicrobial activity, follow CLSI guidelines with MIC/MBC endpoints. In , thiazol-2-amine derivatives showed IC₅₀ < 10 µM against S. aureus via membrane disruption assays .

Methodological: What strategies mitigate contradictory data in SAR studies?

Answer:

Re-evaluate assay reproducibility (n ≥ 3), confirm compound integrity (NMR/HRMS post-assay), and control for off-target effects (e.g., hERG liability screening). Use meta-analysis (Cochrane systematic review principles) to resolve discrepancies across studies .

Advanced: How are computational methods integrated into synthesis planning?

Answer:

Leverage AI-powered synthesis tools (e.g., template-based algorithms) trained on REAXYS/Pistachio databases. Prioritize routes with ≥80% similarity to known reactions. For novel pathways, perform DFT calculations (e.g., Gaussian 16) to assess transition-state feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.